3-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95%
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Overview
Description
3-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% (3-F2HP-2HOP) is a synthetic, fluorinated phenolic compound with potential applications in scientific research. It is an important intermediate in the synthesis of a variety of compounds and has been used in the synthesis of a variety of drugs and other compounds. 3-F2HP-2HOP is a hydroxylated phenyl group containing a fluorine atom in the 2-position. It is a white to off-white crystalline powder with a melting point of approximately 135°C.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% is not well understood. It is believed to act as a proton acceptor, which increases the acidity of the reaction mixture and facilitates the formation of the desired product. It is also believed to act as a catalyst, which increases the rate of the reaction and helps to form the desired product more quickly.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% are not well understood. In vitro studies have shown that it has weak antimicrobial activity against some Gram-positive bacteria. In vivo studies have shown that it has weak antifungal activity in mice. No adverse effects have been reported in humans.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of reactions. The main limitation is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Future Directions
Future research into 3-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% could focus on its potential applications in drug discovery and development. Additionally, further research could focus on its mechanism of action and its biochemical and physiological effects. It could also be studied in more detail to determine its potential toxicity and other safety considerations. Finally, further research could focus on improving the synthesis methods and exploring new applications for this compound.
Synthesis Methods
The synthesis of 3-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% is a multi-step process. The first step is the preparation of the starting material, 5-fluoro-2-hydroxybenzaldehyde (5-F2HBA). This is accomplished by the reaction of 4-fluorobenzaldehyde and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The 5-F2HBA is then reacted with pyridine in the presence of a base such as sodium hydroxide to form 3-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95%.
Scientific Research Applications
3-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine, 95% has been used in the synthesis of a variety of drugs and other compounds. It has been used in the synthesis of the anticonvulsant lamotrigine, the antifungal agent itraconazole, the antitumor agent topotecan, and the antiviral agent adefovir dipivoxil. It is also used in the synthesis of a variety of other compounds, including organic dyes, organic pigments, and pharmaceutical intermediates.
properties
IUPAC Name |
3-(5-fluoro-2-hydroxyphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-7-3-4-10(14)9(6-7)8-2-1-5-13-11(8)15/h1-6,14H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIBEAJDIQERGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=C(C=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682672 |
Source
|
Record name | 3-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one | |
CAS RN |
1261909-45-8 |
Source
|
Record name | 3-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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